
2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid typically involves the bromination of 2-methoxypyridine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to control the reaction parameters precisely. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, depending on its application, such as inhibiting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-chloropyridin-4-yl)acetic acid
- 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid
- 2-(5-Bromo-2-methylpyridin-4-yl)acetic acid
Uniqueness
2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1227600-34-1 |
|---|---|
Fórmula molecular |
C8H8BrNO3 |
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-2-5(3-8(11)12)6(9)4-10-7/h2,4H,3H2,1H3,(H,11,12) |
Clave InChI |
ANYLBSIANUBSEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


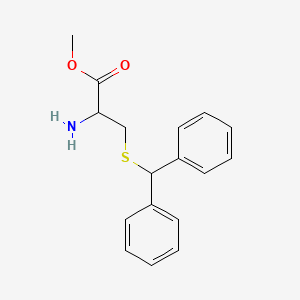
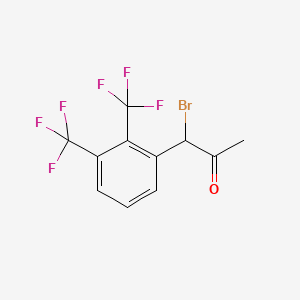

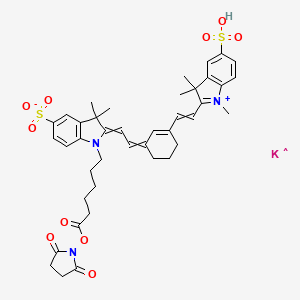
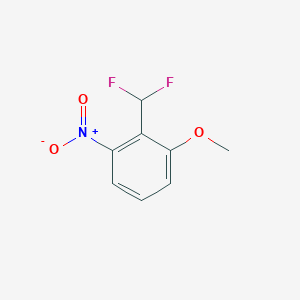

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)

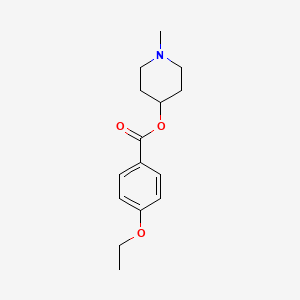
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)




